Product packaging for CRT-0105446(Cat. No.:CAS No. 1661846-05-4)

CRT-0105446

Cat. No.: B606815
CAS No.: 1661846-05-4
M. Wt: 421.43
InChI Key: UIQNMIISGRIHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of LIM Kinase Family (LIMK1 and LIMK2)

The LIM kinase family is composed of two highly related members, LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2). oncotarget.comnih.gov These proteins are characterized by a unique structure, featuring two LIM domains at their amino-terminal end, a PDZ domain, and a C-terminal kinase domain. oncotarget.com While initially classified as serine/threonine kinases, they also exhibit tyrosine kinase activity, highlighting their dual-specificity. oncotarget.comfrontiersin.org

Although LIMK1 and LIMK2 share a high degree of similarity, particularly within their kinase domains, they are encoded by separate genes and can have distinct as well as overlapping functions within the cell. oncotarget.comnih.gov Their expression patterns can also differ across various tissues and throughout the cell cycle, suggesting specific roles for each kinase. nih.govoncotarget.com For instance, LIMK1 is prominently expressed in the nervous system, while LIMK2 is more widely distributed. nih.govnih.gov

Physiological Roles of LIM Kinases in Cellular Processes

LIM kinases are central to a multitude of fundamental cellular activities by modulating the dynamics of the cytoskeleton. nih.govfrontiersin.org The cytoskeleton, composed of intricate networks of protein filaments, provides structural support to the cell and is essential for processes such as:

Cell Motility and Migration: The ability of cells to move is critical for development, immune response, and wound healing. LIM kinases regulate the cytoskeletal changes necessary for cell migration. frontiersin.orgmdpi.com

Cell Division (Mitosis): During cell division, LIM kinases are involved in the proper formation and function of the mitotic spindle, the machinery that separates chromosomes. nih.govnih.gov

Cell Differentiation: The process by which cells specialize to perform specific functions is also influenced by LIM kinase activity. frontiersin.org

Neuronal Development: In the nervous system, LIMK1 is crucial for the development and maintenance of dendritic spines, the small protrusions on neurons that are vital for synaptic plasticity and memory. sdbonline.orgmdpi.com

Properties

CAS No.

1661846-05-4

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.43

IUPAC Name

N-(5-(3-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridin-4-yl)thiazol-2-yl)isobutyramide

InChI

InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27)

InChI Key

UIQNMIISGRIHIY-UHFFFAOYSA-N

SMILES

CC(C)C(NC1=NC=C(C2=C(C3=CC=C(OC)C=C3C(F)(F)F)C=NC=C2)S1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRT-0105446;  CRT 0105446;  CRT0105446; 

Origin of Product

United States

Discovery and Preclinical Development of Crt 0105446

Historical Context of LIM Kinase Inhibitor Research

The LIM kinase family, comprising LIMK1 and LIMK2, are serine/threonine kinases that have been recognized as key regulators of actin and microtubule dynamics. oncotarget.comfrontiersin.org Their primary substrate is cofilin, an actin-depolymerizing factor. researchgate.net By phosphorylating and thereby inactivating cofilin, LIMKs promote the stabilization of actin filaments, a process crucial for cell motility, invasion, and division. frontiersin.orgresearchgate.net Given that these cellular processes are hallmarks of cancer progression and metastasis, LIMKs have become attractive therapeutic targets. oncotarget.comresearchgate.net

The journey to develop LIMK inhibitors began with the identification of their role in various pathologies. Early research efforts focused on understanding the structure and function of LIMKs, paving the way for the rational design of inhibitors. mdpi.com The first significant breakthrough came from Bristol-Myers Squibb (BMS) in 2006 with the patenting of phenyl-substituted pyrimidine (B1678525) compounds targeting p38 or LIMKs. mdpi.comnih.gov This was followed by the development of various chemical scaffolds, including aminothiazoles and thieno-pyridines, which demonstrated nanomolar activities against LIMKs. mdpi.comnih.gov These initial discoveries laid the groundwork for subsequent drug discovery programs, including the efforts that ultimately led to the development of CRT-0105446. researchgate.netnih.gov

Medicinal Chemistry Approaches Leading to this compound

The development of this compound was the result of a focused medicinal chemistry program aimed at identifying potent and selective LIMK inhibitors. acs.orgresearchgate.net This effort was spurred by the need for compounds that could effectively block the cellular functions of LIMK, particularly in the context of cancer cell invasion. acs.org

Aminothiazole Scaffold Derivatization

A significant breakthrough in the development of this compound was the identification of the aminothiazole scaffold through high-throughput screening. acs.orgresearchgate.net The 2-aminothiazole (B372263) core is a well-established pharmacophore in medicinal chemistry, present in a number of approved drugs. nih.gov This scaffold served as the foundational structure for further chemical modifications. shd-pub.org.rs The initial aminothiazole hits from the screening provided a starting point for a process of scaffold hopping and derivatization to improve potency and drug-like properties. acs.orgresearchgate.net The versatility of the 2-aminothiazole structure allows for substitutions at various positions, enabling medicinal chemists to fine-tune the compound's interaction with the target kinase. researchgate.netmdpi.com

Iterative Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of the aminothiazole scaffold, a process of iterative lead optimization was undertaken. This involved the synthesis and testing of numerous analogs to establish a clear structure-activity relationship (SAR). SAR studies are fundamental in medicinal chemistry for understanding how specific chemical modifications to a lead compound affect its biological activity.

Through these studies, researchers systematically explored different substituents on the aminothiazole ring and associated phenyl groups. This meticulous process allowed for the identification of key structural features required for potent LIMK inhibition. The goal was to enhance the compound's affinity for the ATP-binding pocket of LIMK while minimizing off-target effects. mdpi.com This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and was instrumental in the evolution of the initial hits into the highly potent inhibitor, this compound.

Development of this compound as a Novel LIM Kinase Inhibitor

The culmination of the medicinal chemistry efforts was the development of this compound (also referred to as compound 22d in some literature). medchemexpress.comselleckchem.com This compound emerged as a potent inhibitor of LIMK1 with a reported IC50 of 8 nM. medchemexpress.comselleckchem.comselleck.co.jp In cellular assays, this compound demonstrated the ability to suppress the phosphorylation of cofilin, the direct downstream target of LIMK, and also to increase the acetylation of α-tubulin. medkoo.combiocat.com These effects are consistent with the inhibition of LIMK activity and its role in regulating the cytoskeleton. nih.gov Furthermore, this compound was shown to inhibit the invasion of cancer cells through a Matrigel matrix, a key in vitro model for assessing metastatic potential. medchemexpress.com

Comparative Analysis with Other LIM Kinase Inhibitors (e.g., CRT0105950)

To better understand the profile of this compound, it is useful to compare it with other LIMK inhibitors developed from the same program, such as CRT0105950. Both compounds potently block LIMK1 and LIMK2 activity in vitro. researchgate.netnih.govnih.gov

CompoundLIMK1 IC50LIMK2 IC50
This compound 8 nM32 nM
CRT0105950 Data not consistently available in the same formatData not consistently available in the same format

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. researchgate.net

In cell-based assays, both this compound and CRT0105950 were shown to inhibit cofilin phosphorylation and increase α-tubulin acetylation. nih.govresearchgate.net However, some studies have indicated differences in their relative potencies in certain cellular contexts. For instance, in one study using MCF7 breast cancer cells, another LIMK inhibitor (LIMKi) was found to be approximately 7-fold more potent than this compound at inhibiting cofilin phosphorylation. nih.govresearchgate.net

Despite these subtle differences, both this compound and CRT0105950 have been identified as valuable tool compounds for studying the biological roles of LIMK and for the further development of LIMK-targeted cancer therapies. nih.govresearchgate.netnih.gov Large-scale screening of these compounds against hundreds of cancer cell lines has helped to identify specific cancer types, such as rhabdomyosarcoma, neuroblastoma, and kidney cancer, that are particularly sensitive to LIMK inhibition. researchgate.netresearchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Crt 0105446

Direct Kinase Inhibition Profile

CRT-0105446 functions by directly binding to and inhibiting the enzymatic activity of LIM kinase 1 and LIM kinase 2. nih.gov This inhibitory action has been quantified through in vitro enzyme assays, revealing its potency against these specific kinases. nih.govoncotarget.com

This compound is a potent inhibitor of LIMK1. medchemexpress.comselleck.co.jpselleckchem.com In vitro enzymatic assays have determined its half-maximal inhibitory concentration (IC₅₀) to be 8 nM against LIMK1. nih.govoncotarget.commedchemexpress.comselleckchem.com

The compound also demonstrates inhibitory activity against the second isoform of LIM kinase, LIMK2. Research has established an in vitro IC₅₀ value of 32 nM for this compound against LIMK2, indicating a degree of selectivity for LIMK1 over LIMK2. nih.govoncotarget.com

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

Kinase Target IC₅₀ (nM)
LIMK1 8

To assess the specificity of this compound, its kinase selectivity was profiled against a broad panel of 442 kinases using KINOMEscan technology at a concentration of 10 μM. nih.govoncotarget.comresearchgate.net The results of this extensive screening were used to calculate selectivity scores, such as the S(35) score, which represents the ratio of kinases inhibited by more than 65% relative to the total number of kinases tested. researchgate.net

This analysis revealed that this compound possesses a greater selectivity compared to other more potent LIMK inhibitors like CRT0105950. researchgate.net The data, when mapped onto a kinome phylogenetic tree, visually confirmed its focused activity against LIMK1 and LIMK2 with minimal off-target inhibition of other kinases. researchgate.net Kinases outside the AGC family, which includes LIMK, showed negligible inhibition.

Inhibition of LIMK2 Enzymatic Activity

Downstream Signaling Pathway Modulation

The primary consequence of LIMK inhibition by this compound is the disruption of the LIMK-cofilin signaling axis, which is a critical pathway for regulating the structure and function of the actin cytoskeleton. nih.govsmolecule.com

LIMK1 and LIMK2 directly phosphorylate the actin-depolymerizing factor cofilin at the Serine 3 position, which inactivates cofilin's actin-severing function. researchgate.net By potently blocking LIMK1 and LIMK2 activity, this compound effectively inhibits the phosphorylation of cofilin. nih.govoncotarget.com Studies in various cell lines, including A549 lung cancer cells and MDAMB231 breast cancer cells, have demonstrated that treatment with this compound leads to a dose-dependent decrease in the levels of phosphorylated cofilin. nih.govresearchgate.net This reduction in phosphorylated cofilin increases the pool of active, non-phosphorylated cofilin within the cell. smolecule.com In one comparative analysis, this compound was found to be approximately 7-fold less potent at decreasing cofilin phosphorylation in a specific cell-based assay format compared to another LIMK inhibitor known as LIMKi. nih.govoncotarget.com

The actin cytoskeleton is a dynamic structure, and its constant remodeling through the assembly and disassembly of actin filaments is essential for cellular processes like motility and invasion. bosterbio.comnih.govactindynamics.net Cofilin is a key protein in this process, as its primary function is to sever actin filaments, which promotes filament turnover. actindynamics.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
CRT0105950
LIMKi
Cofilin
LIMK1

Modulation of Microtubule Dynamics and Alpha-Tubulin Acetylation

The compound this compound, a potent inhibitor of LIM kinases (LIMK), exerts significant influence on the cytoskeleton, not only by affecting actin filaments but also by modulating the stability and dynamics of microtubules. oncotarget.comnih.gov This modulation is significantly linked to its ability to increase the acetylation of α-tubulin. oncotarget.comnih.gov

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, crucial for cell structure, intracellular transport, and mitosis. bosterbio.com Their dynamic nature, characterized by phases of growth and rapid shortening, is essential for their function. bosterbio.comnih.govbiorxiv.org One of the key post-translational modifications that regulate microtubule stability is the acetylation of α-tubulin at the lysine-40 (K40) residue. cellsignal.comcogershop.com This modification is generally associated with stable, long-lived microtubules. cogershop.comthermofisher.com

Research has demonstrated that treatment with this compound leads to a notable increase in the levels of acetylated α-tubulin in cells. oncotarget.comnih.gov While the primary targets of this compound are LIMK1 and LIMK2, which are mainly known for regulating actin dynamics, their inhibition has a downstream effect on the microtubule network. oncotarget.comresearchgate.net Studies have shown that both this compound and a related compound, CRT0105950, are potent inducers of α-tubulin acetylation. nih.gov In A549 lung cancer cells, this compound was found to be equivalently potent to other LIMK inhibitors in increasing this modification. nih.gov This enhancement of α-tubulin acetylation is linked to improved microtubule stability, which can alter cellular morphology and induce mitotic defects in cancer cells. smolecule.com

The stabilization of microtubules can disrupt the delicate balance required for proper spindle formation and chromosome segregation during mitosis, contributing to the anti-proliferative effects of the compound. oncotarget.com The increased acetylation of α-tubulin serves as a marker for this stabilization, indicating that the microtubules are more resistant to depolymerization. thermofisher.com

Table 1: Effects of this compound on Microtubule-Related Processes

Cellular ProcessObserved Effect of this compoundAssociated MechanismReference
α-Tubulin AcetylationIncreasedInhibition of LIMK leads to downstream effects promoting tubulin acetylation. oncotarget.comnih.gov
Microtubule StabilityIncreasedEnhanced α-tubulin acetylation is a marker for stable microtubules. thermofisher.comsmolecule.com
Mitotic ProgressionDisruptedLIMK inhibition induces dose-dependent microtubule alterations leading to mitotic defects. oncotarget.com

Interaction with Rho-GTPases Signaling Pathway Elements

This compound's mechanism of action is deeply integrated with the Rho family of GTPases signaling pathway, a central regulatory system for cytoskeletal dynamics. mdpi.comimrpress.com Rho GTPases, such as RhoA, Rac1, and Cdc42, act as molecular switches that, in their active GTP-bound state, control a variety of cellular processes including cell adhesion, motility, and the organization of the actin cytoskeleton. frontiersin.orgcreative-diagnostics.com

This compound functions as a potent inhibitor of LIM kinase 1 (LIMK1), a key downstream effector in the Rho signaling cascade. selleckchem.commedchemexpress.com The canonical pathway involves Rho-associated kinase (ROCK), which is activated by RhoA. mdpi.com ROCK, in turn, phosphorylates and activates LIMK1. mdpi.com Activated LIMK1 then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. smolecule.com The inactivation of cofilin leads to the stabilization of actin filaments and the formation of stress fibers. mdpi.com

By inhibiting LIMK1, this compound disrupts this cascade. smolecule.comselleckchem.com The inhibition prevents the phosphorylation of cofilin, which results in an increase in active, dephosphorylated cofilin. selleckchem.com Active cofilin promotes the depolymerization and severing of actin filaments, thereby altering the actin cytoskeleton's structure and dynamics. smolecule.com This disruption of actin filament stability is fundamental to the anti-invasive properties of this compound observed in cancer cells. selleckchem.commedchemexpress.com Therefore, this compound directly interferes with a critical node in the Rho-GTPase pathway to exert its effects on cell motility and invasion. medchemexpress.com

Table 2: this compound Interaction within the Rho-GTPase Pathway

Pathway ComponentFunctionEffect of this compoundReference
RhoAActivates ROCKUpstream of this compound's primary target; activity not directly affected. mdpi.com
ROCKActivates LIMK1 by phosphorylationUpstream of this compound's primary target; activity not directly affected. mdpi.com
LIMK1Phosphorylates and inactivates cofilinDirectly and potently inhibited (IC50 of ~8 nM). selleckchem.commedchemexpress.com
CofilinPromotes actin filament depolymerizationPhosphorylation is reduced, leading to increased cofilin activity. smolecule.comselleckchem.com
Actin CytoskeletonProvides structural support and mediates motilityActin filament stability is decreased, inhibiting stress fiber formation and cell invasion. smolecule.commdpi.com

Interactions with Other Kinases and Signaling Cascades (e.g., Aurora A)

While this compound is a potent inhibitor of LIMK1 and LIMK2, its interaction with the broader human kinome has been systematically evaluated to understand its selectivity. oncotarget.comnih.gov Kinome-wide screening provides crucial insights into potential off-target effects and can reveal additional mechanisms of action.

Kinase selectivity profiling for this compound was performed against a large panel of 442 kinases. oncotarget.comresearchgate.net The results from these screens indicate that at a concentration of 10 µM, this compound is a highly selective inhibitor. oncotarget.com The primary targets are LIMK1 and LIMK2. nih.govresearchgate.net Beyond these, the compound shows inhibitory activity against a limited number of other kinases, which is a desirable characteristic for a targeted therapeutic agent. The selectivity score, S(35), which represents the ratio of kinases inhibited by more than 65% to the total number of kinases tested, further quantifies this specificity. oncotarget.comresearchgate.net

Regarding specific interactions with other signaling cascades, the provided research highlights the potential for combining LIMK inhibitors with inhibitors of other kinases like EGFR, p38, and Raf. oncotarget.com However, direct, potent inhibition of these kinases by this compound itself is not its primary mechanism.

The Aurora kinases, particularly Aurora A, are essential regulators of mitosis, involved in centrosome maturation, spindle assembly, and mitotic entry. frontiersin.orgembopress.org They are frequently overexpressed in cancer and are targets for drug development. researchgate.net Analysis of the kinome scan data for this compound reveals its interaction profile. researchgate.net While Aurora A is a critical mitotic kinase, the selectivity data for this compound shows that it does not potently inhibit Aurora A. researchgate.net The focus of its activity remains strongly centered on the LIMK family, distinguishing its mechanism from that of direct Aurora kinase inhibitors.

Table 3: Kinase Selectivity Profile of this compound (at 10 µM)

Kinase TargetPercentage Inhibition (%)Primary FunctionReference
LIMK1>76%Regulates actin dynamics via cofilin researchgate.net
LIMK2>76%Regulates actin dynamics via cofilin researchgate.net
Other Kinases (e.g., ROCK1, ROCK2)Significantly lower inhibitionVarious cellular processes researchgate.net
Aurora ANot significantly inhibitedRegulates mitosis and cell cycle researchgate.netfrontiersin.org
*Note: The table provides a qualitative summary based on kinome tree diagrams where kinases inhibited >76% are marked with large red circles. Specific percentage values for kinases other than the primary targets are not detailed in the referenced text but are shown to be substantially lower.*

Preclinical Pharmacological Activities of Crt 0105446 in Disease Models

Antiproliferative Effects in Cellular Systems

The antiproliferative activity of CRT-0105446 stems from its ability to interfere with fundamental cellular processes required for cell growth and division. oncotarget.comresearchgate.net

To identify cancer types that are particularly susceptible to LIMK inhibition, this compound was evaluated in a large-scale screening effort against a panel of 656 cancer cell lines. nih.govoncotarget.comresearchgate.net This extensive screening revealed that certain cancer phenotypes exhibit significant sensitivity to the compound. nih.govoncotarget.comresearchgate.net Notably, rhabdomyosarcoma, neuroblastoma, and kidney cancer cell lines were identified as being significantly responsive to treatment with this compound. nih.govresearchgate.netoncotarget.comresearchgate.net Further investigation into neuroblastoma highlighted the sensitivity of this cancer type, with a study comparing the effects of this compound across 27 different neuroblastoma cell lines. nih.govoncotarget.com

Screening PanelNumber of Cell LinesIdentified Sensitive Phenotypes
Broad Cancer Panel656Rhabdomyosarcoma, Neuroblastoma, Kidney Cancer nih.govoncotarget.comresearchgate.net
Neuroblastoma Panel27Neuroblastoma nih.govoncotarget.com

The effects of this compound have been examined in specific breast cancer cell lines. In studies involving the MCF-7 breast cancer cell line, which is hormone-dependent and expresses the estrogen receptor, this compound demonstrated inhibitory activity. nih.govnih.govculturecollections.org.uk The compound's ability to inhibit the growth of MCF-7 cells underscores its potential as an anticancer agent. smolecule.com One of the key mechanisms of this compound is the inhibition of cofilin phosphorylation, a downstream target of LIMK. nih.gov In an assay designed to measure this effect in MCF-7 cells, this compound was shown to inhibit cofilin phosphorylation in a dose-dependent manner. nih.govresearchgate.net While ZR-75-1 is also a hormone-dependent breast cancer cell line, specific data on the direct antiproliferative effects of this compound on this cell line were not detailed in the reviewed literature. nih.govnih.gov

Cell LineCancer TypeKey FindingReference
MCF-7 Breast AdenocarcinomaInhibits cell growth and cofilin phosphorylation. nih.govsmolecule.com nih.govsmolecule.com

Cell Line Sensitivity Screening and Identification of Responsive Phenotypes

Anti-Invasive and Anti-Migratory Properties in In Vitro Assays

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and migrate to distant sites. nih.gov The cytoskeleton, which is modulated by LIMK, is fundamental to these processes. mdpi.com

The anti-invasive properties of this compound have been demonstrated using in vitro invasion assays. A key model for this is the Matrigel invasion assay, which mimics the extracellular matrix that cancer cells must degrade and navigate. nih.gov Research shows that this compound significantly inhibits the invasion of MDA-MB-231 human breast cancer cells through a 3-D Matrigel matrix at a concentration of 3 µM. nih.govresearchgate.net This inhibitory effect on invasion was achieved at concentrations that did not significantly impact cell viability, indicating a specific anti-invasive action rather than general cytotoxicity. medchemexpress.com

This compound modulates cancer cell motility by targeting the LIMK signaling pathway, which is a central regulator of the actin and microtubule cytoskeletons. nih.govresearchgate.net The compound potently inhibits the enzymatic activity of both LIMK1 and LIMK2. nih.govoncotarget.com

Inhibition of Cofilin Phosphorylation: LIMK's primary function is to phosphorylate and inactivate cofilin, an actin-depolymerizing factor. smolecule.com By inhibiting LIMK, this compound leads to a dose-dependent decrease in the phosphorylation of cofilin. nih.govresearchgate.net This restores cofilin's activity, altering actin filament dynamics and thereby suppressing the cellular machinery required for migration and invasion. smolecule.com

Increase in α-Tubulin Acetylation: Beyond its effect on actin, LIMK inhibition by this compound has been shown to increase the acetylation of α-tubulin. nih.govoncotarget.comsmolecule.com Acetylated α-tubulin is a marker for stable microtubules. smolecule.com This alteration in microtubule stability can affect cell morphology and motility. smolecule.com

ParameterEffect of this compoundConsequence
LIMK1 IC₅₀ 8 nMInhibition of kinase activity nih.govoncotarget.com
LIMK2 IC₅₀ 32 nMInhibition of kinase activity nih.govoncotarget.com
Cofilin Phosphorylation DecreasedAltered actin dynamics, reduced motility nih.govsmolecule.com
α-Tubulin Acetylation IncreasedIncreased microtubule stability nih.govsmolecule.com

Inhibition of Cellular Invasion through Extracellular Matrix (e.g., Matrigel)

Effects on Mitotic Processes and Cell Cycle Progression

By disrupting the cytoskeletal components essential for cell division, this compound impacts mitotic processes and the progression of the cell cycle. researchgate.netoregonstate.education The inhibition of LIMK leads to significant defects in the organization of the mitotic spindle, a microtubule-based structure crucial for accurate chromosome segregation. researchgate.net

Studies on LIMK inhibition have revealed the induction of dose-dependent alterations to microtubules, leading to significant mitotic defects. oncotarget.comresearchgate.net In A549 lung cancer cells, treatment with LIMK inhibitors resulted in flawed microtubule assembly within mitotic spindles. researchgate.net These disruptions can prevent cells from successfully completing mitosis, which can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death). nih.govnih.gov Research has shown that knockdown of LIMK2 can increase cell cycle arrest and apoptosis induced by other agents that target microtubules, suggesting a key role for LIMK in mitotic progression. nih.gov Therefore, by causing mitotic defects through the disruption of microtubule organization, this compound exerts an antiproliferative effect. researchgate.net

Disruption of Mitotic Microtubule Organization

Inhibition of LIM kinase by compounds such as this compound leads to significant disruption of the organization of microtubules, the protein structures essential for forming the mitotic spindle during cell division. nih.govnih.gov While LIM kinases are primarily known for regulating the actin cytoskeleton, they also have less-characterized roles in microtubule dynamics. nih.gov

Preclinical studies demonstrate that LIMK inhibition induces dose-dependent alterations in microtubules. nih.gov A key cellular effect observed with this compound is an increase in the acetylation of α-tubulin, a post-translational modification associated with microtubule stabilization. nih.govresearchgate.net This alteration in microtubule stability interferes with the dynamic instability required for proper mitotic spindle formation and function. researchgate.net In A549 lung cancer cells, for instance, treatment with a LIMK inhibitor resulted in observable defects in microtubule assembly within mitotic spindles. researchgate.net This disruption of the delicate balance of microtubule dynamics is a primary mechanism by which this compound impairs cancer cell proliferation. nih.govnih.gov

Influence on Mitotic Defects and Cell Cycle Arrest

The disorganization of mitotic microtubules induced by this compound directly leads to significant defects in mitosis and subsequent cell cycle arrest. nih.govnih.gov The failure to form a proper mitotic spindle results in errors in chromosome segregation. mdpi.com Research using LIMK inhibitors has documented the formation of abnormal mitotic spindles, which can trigger the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle to prevent aneuploidy. oncotarget.commdpi.com

This checkpoint activation typically leads to an arrest in the G2/M phase of the cell cycle. nih.gov If the mitotic defects are not resolved, the cell may undergo apoptosis (programmed cell death) or exit mitosis abnormally, leading to the formation of aneuploid or polyploid cells, which are often non-viable. mdpi.comeurekalert.org Studies have shown that the knockdown of LIMK2 can increase cell cycle arrest and apoptosis induced by microtubule-targeting drugs, highlighting the crucial role of LIMK in mitotic progression. nih.govoncotarget.com The complete depletion of the Greatwall protein kinase (Gwl), which, like LIMK inhibition, affects mitotic progression, has been shown to arrest human cells in G2. nih.gov

Synergistic and Combinatorial Therapeutic Strategies

The unique mechanism of action of this compound has prompted investigations into its use in combination with other anticancer agents to enhance therapeutic efficacy.

Potentiation of Microtubule-Targeting Agent Efficacy

A key area of investigation is the combination of LIMK inhibitors with microtubule-targeting agents (MTAs) like vinca (B1221190) alkaloids and taxanes. nih.govfrontiersin.org These agents are mainstays in cancer therapy but are limited by toxicity. nih.gov Research has shown that inhibiting LIMK can increase the cytotoxic potency of microtubule polymerization inhibitors. nih.govnih.gov For example, a LIMK inhibitor was shown to act synergistically with vincristine (B1662923) in A549 lung cancer cells. researchgate.net This potentiation allows for the possibility of using lower, less toxic doses of conventional MTAs to achieve a significant therapeutic effect. biorxiv.org The synergy is thought to arise from the distinct but complementary ways both agents disrupt microtubule dynamics. frontiersin.orgbiorxiv.org

Combinations with Other Kinase Inhibitors (e.g., EGFR, p38, Raf Inhibitors)

To identify other effective drug combinations, a broad screening approach was taken by combining a LIMK inhibitor with a library of 366 kinase inhibitors. nih.govnih.govresearchgate.net This large-scale screening identified effective and synergistic combinations with inhibitors of several key signaling pathways, including those involving EGFR, p38, and Raf kinases. nih.govnih.gov These findings suggest that dual-targeting of the cytoskeleton and other critical cancer-related signaling pathways could be a powerful therapeutic strategy. The development of this compound was, in part, encouraged by these positive combination screening results. nih.govresearchgate.net

Reversal of Chemotherapeutic Resistance in Preclinical Models

Chemotherapeutic resistance is a major obstacle in cancer treatment, and LIMK inhibition shows promise in overcoming it. anr.frstanford.edumdpi.com Resistance to MTAs like taxanes is a significant clinical problem. mdpi.com Notably, neuroblastoma cells selected for resistance to vincristine were found to have increased expression of LIMK2. oncotarget.com Knocking down LIMK2 in these resistant cells led to the formation of abnormal mitotic spindles and re-sensitized them to vincristine and vinblastine. oncotarget.com This suggests that inhibitors like this compound could be used to reverse acquired resistance to certain chemotherapies. anr.fr The mechanism may involve disrupting the cellular adaptations, such as altered cytoskeletal dynamics, that allow cancer cells to evade the effects of chemotherapy. stanford.edunih.gov

Preclinical In Vivo Efficacy Studies (General LIMK Inhibition Context)

While specific in vivo efficacy data for this compound is emerging, studies on other LIMK inhibitors provide a strong preclinical rationale for this drug class. anr.frresearchgate.netresearchgate.net In xenograft models of cancer, LIMK inhibitors have demonstrated the ability to reduce tumor growth. biorxiv.orgmdpi.com For instance, a LIMK inhibitor named Liminib showed good therapeutic efficacy and tolerance in pilot preclinical studies. anr.fr Because LIMK activity is linked to cell motility and invasion, these inhibitors are also considered to have anti-metastatic potential. anr.frresearchgate.net Studies combining a microtubule-destabilizing agent with paclitaxel (B517696) in xenografted mice have shown a synergistic reduction in tumor size, supporting the in vivo potential of the combination strategies identified in vitro. frontiersin.orgbiorxiv.org These general findings for LIMK inhibitors underscore the therapeutic potential of this compound for evaluation in further in vivo cancer models.

Data Tables

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target IC50 Value
LIMK1 8 nM
LIMK2 32 nM

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase targets, demonstrating its high potency.

Table 2: Cancer Cell Line Sensitivity to LIMK Inhibitors

Cancer Type Sensitivity to this compound & CRT-0105950
Rhabdomyosarcoma Significantly Sensitive
Neuroblastoma Significantly Sensitive
Kidney Cancer Significantly Sensitive

Data from a screen of 656 cancer cell lines identified these cancer types as being particularly vulnerable to LIMK inhibition. nih.govnih.govresearchgate.net

Assessment in Relevant Animal Models of Disease

The preclinical evaluation of this compound has involved screening against a broad panel of cancer cell lines to identify disease types that are particularly sensitive to LIMK inhibition. While detailed in vivo efficacy studies in animal models for many of these cancers are not extensively reported in the public domain, initial screenings have highlighted several cancer types as being significantly responsive to this compound.

A large-scale screening of 656 cancer cell lines revealed that rhabdomyosarcoma, neuroblastoma, and kidney cancer cells are notably sensitive to both this compound and a related compound, CRT0105950. oncotarget.comcore.ac.uk This sensitivity suggests a potential therapeutic window for LIMK inhibitors in these malignancies. oncotarget.com The identification of neuroblastoma as a sensitive cancer type is supported by previous research indicating that neuroblastoma cells resistant to the chemotherapeutic agent Vincristine exhibit increased expression of LIMK2. oncotarget.com

The table below summarizes the cancer types identified as being sensitive to this compound based on large-scale in vitro screenings.

Table 1: Cancer Types with Significant Sensitivity to this compound in Preclinical Screenings

Cancer Type Supporting Evidence
Rhabdomyosarcoma Identified as significantly sensitive in a screen of 656 cancer cell lines. oncotarget.comcore.ac.uk
Neuroblastoma Identified as significantly sensitive in a screen of 656 cancer cell lines. oncotarget.comcore.ac.uk
Kidney Cancer Identified as significantly sensitive in a screen of 656 cancer cell lines. oncotarget.comcore.ac.uk
Acute Myeloid Leukemia (AML) Demonstrated efficacy in a xenograft model, reducing tumor burden and prolonging survival. nih.gov

Evaluation of Biological Markers of Efficacy in Preclinical Models

The mechanism of action of this compound as a LIMK inhibitor provides clear biological markers to assess its efficacy in preclinical models. The primary downstream target of LIMK is cofilin, an actin-depolymerizing factor. By inhibiting LIMK, this compound is expected to decrease the phosphorylation of cofilin, leading to its activation and subsequent changes in actin dynamics. oncotarget.com Additionally, inhibition of LIMK has been shown to affect microtubule stability, which can be monitored by changes in the acetylation of α-tubulin. oncotarget.comresearchgate.net

In vitro studies have confirmed the modulation of these biomarkers by this compound. In A549 lung cancer cells, treatment with this compound led to a dose-dependent decrease in the phosphorylation of cofilin and a corresponding increase in the acetylation of α-tubulin. researchgate.net Similarly, in MCF7 breast cancer cells, the compound effectively reduced the levels of phosphorylated cofilin. researchgate.net

While these in vitro results establish a clear pharmacodynamic profile for this compound, detailed quantitative data on the modulation of these biomarkers in in vivo animal models is not extensively available in the reviewed scientific literature. The assessment of these markers in tumor tissues from animal models would be a critical step in confirming the target engagement and pharmacological activity of this compound in a whole-animal system.

The table below outlines the key biological markers of efficacy for this compound and the observed effects in preclinical cell-based assays.

Table 2: Biological Markers of Efficacy for this compound

Biological Marker Expected Effect of this compound Observed In Vitro Effect
Phosphorylated Cofilin (p-cofilin) Decrease Dose-dependent decrease in A549 and MCF7 cells. researchgate.net
α-Tubulin Acetylation Increase Dose-dependent increase in A549 cells. researchgate.net

Research Applications and Methodological Approaches Utilizing Crt 0105446

As a Chemical Probe for LIM Kinase Biology Elucidation

The small molecule CRT-0105446 serves as a critical chemical probe for dissecting the intricate biological roles of LIM kinases (LIMK). smolecule.comoncotarget.com LIM kinases, which include LIMK1 and LIMK2, are key regulators of actin and microtubule dynamics, cellular processes fundamental to cell shape, migration, and division. oncotarget.com By potently and selectively inhibiting these kinases, this compound allows researchers to investigate the specific downstream consequences of LIMK pathway disruption.

A primary mechanism of LIMK is the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. rsc.org Inhibition of LIMK by this compound leads to a decrease in phosphorylated cofilin, providing a direct biomarker of its activity within cells. selleckchem.comnih.gov Furthermore, studies have revealed that LIMK inhibition by this compound also results in an increase in α-tubulin acetylation, indicating a role in regulating microtubule stability. smolecule.comnih.gov This dual effect on both major components of the cytoskeleton makes this compound a valuable tool for exploring the coordinated regulation of these networks. oncotarget.com Its use in research helps to unravel how LIMK signaling contributes to various cellular behaviors and pathologies, including cancer cell invasion and proliferation. smolecule.comnih.govcore.ac.uk

Application in Microglia Dynamics Research

This compound has been utilized in neurodevelopmental research to study the dynamics of microglia, the resident immune cells of the central nervous system. Microglia are highly dynamic, constantly surveying their environment and playing crucial roles in brain development, homeostasis, and response to injury. biorxiv.orgnih.govnih.gov Understanding the factors that govern their behavior is essential for comprehending both normal brain function and neurodegenerative diseases. nih.govlih.lu

Analysis of Microglia Proliferation and Protrusion Branching

In the context of neurodevelopment, this compound was applied to analyze the proliferation and morphological complexity of microglia during postnatal stages. Research has shown that microglial proliferation is a key component of the brain's response to chronic neurodegeneration and is regulated by pathways such as the colony-stimulating factor 1 receptor (CSF1R). nih.govnih.gov Studies using compounds like this compound can help elucidate the signaling pathways that control these dynamic processes. For instance, research has noted nucleus-specific transient increases in microglial cell density and structural complexity during development, and chemical probes can be used to dissect the underlying molecular drivers of these changes.

Use in Bioorthogonal Catalysis Baselines for Medical Imaging Research

The compound this compound has found an application as a reference or benchmark compound in research pertaining to bioorthogonal catalysis for medical imaging. Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govumass.edu This field has significant potential for developing new diagnostic and therapeutic strategies, including the in-situ synthesis of imaging agents or drugs. nih.govresearchgate.netmdpi.com The use of well-characterized compounds helps establish baselines and validate new methodologies in this innovative area.

Benchmarking in Self-Supervised Learning Models for MGMT Promoter Methylation Detection

This compound was used as a benchmark in the development of self-supervised learning models aimed at detecting O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation from medical imaging data. The methylation status of the MGMT promoter is a critical biomarker, particularly in glioblastoma, as it predicts the response to certain chemotherapies. nih.govscitepress.org Developing non-invasive methods like deep learning models to determine this status from MRI scans is an active area of research. nih.govscitepress.orgopenreview.net In one study, in-domain pretrained models that incorporated this compound as a benchmark outperformed supervised models on specific tasks by over 20%, although with some reduction in generalizability. This demonstrates the utility of using established chemical entities to validate and compare the performance of new computational tools in medical diagnostics.

Methodologies for Assessing this compound Activity

The inhibitory activity of this compound against its target kinases is quantified using specific biochemical and cell-based assays. These methods are essential for characterizing its potency and selectivity.

Enzymatic Kinase Assays (IC50 determination)

The most direct method for measuring the potency of a kinase inhibitor is through in vitro enzymatic kinase assays. researchgate.net These assays determine the concentration of the inhibitor required to reduce the activity of the target enzyme by half, a value known as the half-maximal inhibitory concentration (IC50). thermofisher.comreactionbiology.com For this compound, these assays were performed for both LIMK1 and LIMK2. core.ac.ukresearchgate.net The process typically involves combining the purified kinase enzyme with its substrate and ATP, then measuring the rate of the phosphorylation reaction in the presence of varying concentrations of the inhibitor. thermofisher.comreactionbiology.com Radiometric formats are often considered the gold standard for these assays as they directly measure the incorporation of a radioactive phosphate (B84403) group onto the substrate, minimizing interference and false results. reactionbiology.com

The determined IC50 values highlight the compound's potent inhibition of LIM kinases.

KinaseIC50 (nM)
LIMK18
LIMK232
Data sourced from scientific research literature. core.ac.ukresearchgate.net

These quantitative assessments are fundamental to the drug discovery process, allowing for the comparison and selection of the most promising inhibitor candidates for further development. nih.govresearchgate.netnih.gov

Cell-Based Assays for Cofilin Phosphorylation and Microtubule Acetylation

A primary application of this compound in research is to investigate its impact on key substrates of LIMK, namely cofilin and the microtubule network. LIM kinases are known to phosphorylate and inactivate cofilin, an actin-depolymerizing factor. mdpi.com Inhibition of LIMK by this compound is therefore expected to decrease cofilin phosphorylation. Additionally, LIMK1 has been shown to influence microtubule stability, with its inhibition leading to an increase in acetylated α-tubulin, a marker of stable microtubules. nih.govnih.gov

Methodological approaches to measure these effects typically involve treating cancer cell lines, such as A549 lung cancer or MCF7 breast cancer cells, with varying concentrations of this compound. nih.govoncotarget.com Following treatment, cellular lysates are analyzed to quantify changes in protein phosphorylation and acetylation.

Western Blotting: This is a standard technique used to detect and quantify specific proteins. After treating cells with this compound, total protein is extracted and separated by gel electrophoresis. The proteins are then transferred to a membrane and probed with specific antibodies that recognize phosphorylated cofilin (p-cofilin), total cofilin, acetylated α-tubulin, and total α-tubulin. nih.govresearchgate.net By comparing the ratio of the modified protein to the total protein in treated versus untreated cells, researchers can determine the compound's potency. For instance, in A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in the ratio of phosphorylated cofilin to total cofilin and a corresponding increase in the ratio of acetylated α-tubulin to total α-tubulin. nih.govresearchgate.net

Immunofluorescence Assays: To visualize the effects of this compound within the cellular context, immunofluorescence staining is employed. In one study, MCF7 breast cancer cells were pre-treated with doxorubicin (B1662922) to increase the dynamic range of the assay by elevating cofilin phosphorylation. oncotarget.comresearchgate.net The cells were then treated with this compound, fixed, and stained using an antibody specific for phosphorylated cofilin. The fluorescence intensity within individual cells was then quantified to determine the dose-response relationship. oncotarget.comresearchgate.net This method revealed that this compound inhibits cofilin phosphorylation in a dose-dependent manner. nih.govoncotarget.com

Table 1: Effect of this compound on Cofilin Phosphorylation and α-Tubulin Acetylation in Cell-Based Assays
Cell LineAssay TypeMeasured EndpointObserved Effect of this compoundReference
A549 (Lung Cancer)Western BlotCofilin PhosphorylationDose-dependent decrease nih.govresearchgate.net
A549 (Lung Cancer)Western Blotα-Tubulin AcetylationDose-dependent increase nih.govresearchgate.net
MCF7 (Breast Cancer)ImmunofluorescenceCofilin PhosphorylationDose-dependent inhibition oncotarget.comresearchgate.net
MDA-MB-231 (Breast Cancer)Western BlotCofilin PhosphorylationDose-dependent decrease nih.govselleckchem.com
ZR-75-1 (Breast Cancer)HTRF AssayCofilin PhosphorylationInhibition (IC50 = 2 µM) medchemexpress.com

Cellular Invasion and Motility Assays (e.g., Matrigel Invasion)

A critical hallmark of cancer metastasis is the ability of tumor cells to invade surrounding tissues. scispace.com The cytoskeleton plays a central role in this process, and since this compound targets LIMK, a key regulator of cytoskeletal dynamics, its effect on cancer cell invasion is a major area of investigation. mdpi.com The Matrigel invasion assay is the gold standard for studying cancer cell invasiveness in vitro. nih.gov

This assay utilizes a Boyden chamber system, which consists of a porous membrane insert coated with Matrigel, a solubilized basement membrane preparation. nih.govcorning.com Cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line, are seeded onto the Matrigel layer in the upper chamber. scispace.com The lower chamber contains a chemoattractant. Invasive cells must degrade the Matrigel matrix and migrate through the pores towards the chemoattractant.

In a typical experiment, cells are treated with this compound or a vehicle control. After an incubation period, the non-invading cells on the upper surface of the membrane are removed. The cells that have successfully invaded to the lower surface of the membrane are fixed, stained, and counted. scispace.com Research has demonstrated that this compound significantly inhibits the invasion of MDA-MB-231 cells through Matrigel. nih.govoncotarget.commedchemexpress.com In one study, a 3 µM concentration of this compound (referred to as compound 22d) was shown to inhibit invasion by 52% without significantly affecting cell viability, indicating that the effect was due to anti-invasive properties rather than general cytotoxicity. scispace.com

Table 2: Findings from Matrigel Invasion Assays with this compound
Cell LineAssay TypeCompound ConcentrationKey FindingReference
MDA-MB-231 (Breast Cancer)3-D Matrigel Inverse Invasion3 µMSignificant inhibition of invasion above a 60 µm cut-off nih.govoncotarget.comresearchgate.net
MDA-MB-231-lucMatrigel Inverse Invasion3 µMInhibited invasion by 52% scispace.com

High-Throughput Cell Line Screening for Sensitivity Profiling

To identify which types of cancer might be most responsive to LIMK inhibition, this compound has been subjected to high-throughput screening (HTS). numberanalytics.com This approach involves testing a compound against a large and diverse panel of cancer cell lines to create a sensitivity profile. theprismlab.org These large-scale screens are instrumental in discovering which cancer lineages are particularly dependent on the pathway targeted by the compound, thereby guiding future clinical development. nih.govcore.ac.uk

The high-throughput screening of this compound revealed that cancer cell lines derived from rhabdomyosarcoma, neuroblastoma, and kidney cancer were significantly sensitive to LIMK inhibition. nih.govoncotarget.comrsc.org This suggests a particular reliance on LIMK signaling in these malignancies and identifies them as promising candidates for therapies targeting LIMK. Conversely, five other cancer types were identified as being significantly resistant. nih.gov These sensitivity profiles provide a crucial dataset for understanding the therapeutic potential of this compound and for identifying potential biomarkers of response.

Table 3: Cancer Type Sensitivity to this compound from a 656 Cell Line Screen
Sensitivity StatusCancer TypeReference
Significantly SensitiveRhabdomyosarcoma nih.govoncotarget.com
Neuroblastoma nih.govoncotarget.com
Kidney Cancer nih.govoncotarget.com
Significantly Resistant5 cancer types (unspecified in source) nih.gov
Overall Mean EC50238 µM across all 656 cell lines nih.gov

Future Research Directions and Unaddressed Questions for Crt 0105446

Elucidating Broader Cellular and Physiological Roles of LIM Kinase Inhibition

While the primary mechanism of CRT-0105446 involves the inhibition of cofilin phosphorylation, leading to altered actin and microtubule dynamics, the full spectrum of its cellular and physiological effects remains to be explored. nih.govsmolecule.com LIM kinases are signaling nodes that influence various cellular processes beyond cytoskeletal regulation, including cell cycle progression and cell differentiation. frontiersin.orgoncotarget.com

Future research should focus on:

Cofilin-Independent Pathways: Investigating whether LIMK1 inhibition by this compound affects cellular processes independently of cofilin, such as its interaction with and regulation of the CREB transcription factor. oncotarget.com

Microtubule Dynamics: Further characterizing the effects of this compound on microtubule stability and function. nih.govoncotarget.com Studies have shown that LIMK inhibition can lead to an increase in α-tubulin acetylation, a marker of stable microtubules. nih.govsmolecule.com Understanding the downstream consequences of this on cellular processes like mitosis and intracellular transport is crucial. nih.govnih.gov

Organ-Specific Functions: Exploring the role of LIMK in various tissues and organs beyond the context of cancer. For instance, LIM kinases are implicated in cardiovascular health and disease, but their specific roles are not well-characterized. frontiersin.org

Investigation of Novel Therapeutic Applications Beyond Oncology

The demonstrated efficacy of this compound in preclinical cancer models, particularly in rhabdomyosarcoma, neuroblastoma, and kidney cancer, is promising. nih.govoncotarget.com However, the fundamental role of LIM kinases in cellular motility and cytoskeletal organization suggests potential applications in other diseases. smolecule.comfrontiersin.org

Potential areas for investigation include:

Fibrotic Diseases: Given the role of cellular migration and cytoskeletal rearrangement in fibrosis, exploring the utility of this compound in conditions like pulmonary fibrosis or liver cirrhosis could be a fruitful area of research.

Neurodegenerative Disorders: The involvement of cytoskeletal dynamics in neuronal function and health suggests that LIMK inhibition might have therapeutic potential in neurodegenerative diseases where these processes are dysregulated. oncotarget.com

Cardiovascular Diseases: As LIM kinases are involved in the physiology of endothelial cells, vascular smooth muscle cells, and cardiomyocytes, investigating this compound in conditions like hypertension or heart failure could reveal new therapeutic avenues. frontiersin.org

Autoimmune and Inflammatory Conditions: The migration of immune cells is central to the inflammatory response. astrazeneca.com Investigating whether this compound can modulate immune cell trafficking could open up applications in autoimmune diseases. astrazeneca.com

Optimization of Specificity and Potency for Targeted Interventions

This compound is a potent inhibitor of both LIMK1 and LIMK2. nih.gov While this dual inhibition may be advantageous in some contexts, understanding the specific contributions of each isoform to different pathologies is essential for developing more targeted therapies.

Future efforts should include:

Isoform-Specific Inhibitors: Developing inhibitors with greater selectivity for either LIMK1 or LIMK2 would allow for a more precise dissection of their individual functions and could potentially reduce off-target effects.

Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to refine the structure of this compound could lead to analogs with improved potency, selectivity, and pharmacokinetic properties. medchemexpress.com

Kinome Profiling: Comprehensive kinase selectivity profiling against a wide panel of kinases is necessary to fully understand the off-target effects of this compound and to guide the development of more specific inhibitors. nih.gov

Development of Predictive Biomarkers for this compound Sensitivity

To maximize the clinical benefit of this compound, it is crucial to identify patients who are most likely to respond to treatment. crownbio.com The development of predictive biomarkers is a key component of a personalized medicine approach. esmo.org

Key research areas include:

Genomic and Proteomic Profiling: Analyzing tumor samples from preclinical models and, eventually, clinical trials to identify genetic mutations, gene expression signatures, or protein expression levels (e.g., LIMK1/2 expression) that correlate with sensitivity or resistance to this compound. researchgate.net

Functional Biomarkers: Investigating whether baseline levels of phosphorylated cofilin or other downstream effectors of LIMK signaling can predict response. selleckchem.com

Companion Diagnostics: The ultimate goal is to develop a robust and validated companion diagnostic test that can be used to select patients for this compound therapy. crownbio.comesmo.org

Exploration of Additional Combination Therapies

Preclinical studies have already shown that LIMK inhibition can act synergistically with microtubule-destabilizing drugs. nih.govnih.gov Furthermore, screening has identified potential effective combinations with inhibitors of EGFR, p53, and Raf. nih.gov

Future research should expand on these findings by:

Synergistic Drug Screens: Conducting large-scale screens to identify other classes of anti-cancer agents that exhibit synergy with this compound. nih.govera-learn.eu This could include DNA damaging agents, as LIMK2 inhibition has been shown to increase sensitivity to these chemotherapeutics. oncotarget.com

Targeting Resistance Mechanisms: Investigating whether this compound can overcome resistance to existing therapies. For example, elevated LIMK2 expression has been linked to resistance to certain chemotherapeutic drugs. oncotarget.com

Combination with Immunotherapy: Exploring whether modulating the cytoskeleton with this compound can enhance the efficacy of immune checkpoint inhibitors or other immunotherapies by altering the tumor microenvironment or immune cell function. nih.gov

Further Characterization of In Vivo Pharmacodynamics in Preclinical Models

While in vitro studies have provided valuable insights into the mechanism of action of this compound, a more thorough understanding of its effects in a whole-organism context is necessary. nih.govnih.gov

Essential in vivo studies include:

Pharmacodynamic (PD) Biomarkers: Establishing and validating robust PD biomarkers that can be measured in tumors and surrogate tissues to confirm target engagement and to guide dose selection in clinical trials. This could include measuring levels of phosphorylated cofilin or acetylated α-tubulin in tumor biopsies. nih.govsmolecule.com

Efficacy in Diverse Models: Evaluating the anti-tumor efficacy of this compound in a broader range of preclinical cancer models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), which may better recapitulate human disease. nih.gov

Metabolic Stability and Distribution: Further characterizing the metabolism, distribution, and clearance of this compound in vivo to optimize its therapeutic window.

Q & A

Q. What strategies address ethical challenges in translating this compound from preclinical to clinical research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Establish independent ethics review boards to evaluate risks (e.g., teratogenicity in reproductive studies). Publish negative results to avoid publication bias and inform future trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.